molecular formula C7H12ClNO3 B8462723 1-Chloroethyl morpholine-4-carboxylate

1-Chloroethyl morpholine-4-carboxylate

Cat. No.: B8462723
M. Wt: 193.63 g/mol
InChI Key: WUDNJQKDMZDDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroethyl morpholine-4-carboxylate is a heterocyclic compound comprising a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) esterified with a 1-chloroethyl group. This structure combines the polar, water-soluble morpholine moiety with a reactive chloroethyl substituent, which may enhance lipophilicity and influence metabolic stability.

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

1-chloroethyl morpholine-4-carboxylate

InChI

InChI=1S/C7H12ClNO3/c1-6(8)12-7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3

InChI Key

WUDNJQKDMZDDGO-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)N1CCOCC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the Chloroethyl Substituent

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea
  • Structure : Features a chloroethyl group attached to a nitrosourea core with a cyclohexyl substituent.
  • Key Properties :
    • Lipid Solubility : High, enabling rapid distribution across biological membranes, including the blood-brain barrier .
    • Metabolism : Degrades in plasma with biphasic kinetics (initial half-life: ~5 minutes; secondary phase: ~1 hour). Major metabolites include cyclohexylamine and dicyclohexylurea, formed via intermediate isocyanate release .
    • Excretion : Primarily renal, with 24-hour clearance in rodents and monkeys but slower elimination in dogs .
  • Comparison : Unlike 1-chloroethyl morpholine-4-carboxylate, the nitrosourea core confers alkylating activity, making it a potent anticancer agent. The chloroethyl group in both compounds likely contributes to lipophilicity, but the morpholine carboxylate’s ester linkage may alter hydrolysis rates and metabolic pathways.
Haloalkyl-Substituted Compounds (e.g., 1-Bromoethyl, 1-Fluoroethyl)
  • Structural Basis : Chloroethyl is part of a broader class of haloalkyl substituents (e.g., 1-bromoethyl, 1-fluoroethyl) used to modulate reactivity and stability in organic synthesis .
  • Key Differences :
    • Electrophilicity : Chloroethyl’s C-Cl bond is less reactive than C-Br but more reactive than C-F, affecting nucleophilic substitution rates.
    • Metabolic Stability : Fluorinated analogs (e.g., 1-fluoroethyl) may resist enzymatic degradation better than chloroethyl derivatives .
  • Implication for this compound : The chloroethyl group balances moderate reactivity and metabolic liability, making it suitable for prodrug designs where controlled release is desired.

Compounds Sharing the Morpholine Carboxylate Core

Benzyl Morpholine-4-Carboxylate
  • Structure : Morpholine-4-carboxylate esterified with a benzyl group (CAS: 25070-73-9) .
  • Key Properties :
    • Lipophilicity : Higher logP than this compound due to the aromatic benzyl group.
    • Stability : The benzyl group may confer greater hydrolytic stability compared to the chloroethyl substituent.
Methyl 2-((2-(2,6-Difluorophenyl)-1H-Benzimidazol-1-yl)methyl)morpholine-4-carboxylate
  • Structure : Combines a benzimidazole core with a morpholine carboxylate and fluorophenyl substituents .
  • Biological Relevance : The morpholine carboxylate enhances solubility, while the benzimidazole moiety confers kinase inhibitory activity.
  • Comparison : Unlike this compound, this compound’s benzimidazole core directs specific pharmacological effects (e.g., anticancer or anti-inflammatory activity). The chloroethyl group in the target compound may instead serve as a leaving group or metabolic trigger.

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Substituent logP (Predicted) Plasma Half-Life Key Metabolites
This compound Morpholine carboxylate 1-Chloroethyl ~1.8* Not reported Likely morpholine, chloroethanol
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea Chloroethyl, cyclohexyl ~2.5 5 min (initial) Cyclohexylamine, dicyclohexylurea
Benzyl morpholine-4-carboxylate Morpholine carboxylate Benzyl ~2.3 Not reported Benzyl alcohol, morpholine

*Estimated using fragment-based methods.

Research Implications and Gaps

  • Pharmacokinetics : The rapid plasma degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea suggests that chloroethyl-containing compounds may require formulation adjustments to prolong circulation .
  • Morpholine Carboxylate Utility : The morpholine ring’s polarity may counteract the chloroethyl group’s lipophilicity, optimizing blood-brain barrier penetration while maintaining renal excretability .
  • Unanswered Questions : Direct studies on this compound’s metabolic fate and biological activity are needed to validate hypotheses derived from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.